molecular formula C15H11BrIN3O3S B6083961 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide

2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide

Cat. No. B6083961
M. Wt: 520.1 g/mol
InChI Key: BWWXNVLQJJYRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and is known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has a wide range of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide can cause liver and kidney damage, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide. One potential area of research is the development of new drugs that are based on this compound. Another potential area of research is the study of the molecular mechanisms that underlie the biological activities of this compound.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide is a chemical compound that has a wide range of biological activities. This compound has been extensively studied for its potential applications in scientific research, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-mercaptobenzimidazole with 4-iodo-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to form the final compound.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-iodo-3-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O3S.BrH/c16-10-6-5-9(7-13(10)19(21)22)14(20)8-23-15-17-11-3-1-2-4-12(11)18-15;/h1-7H,8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWXNVLQJJYRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)I)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrIN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-2-ylthio)-1-(4-iodo-3-nitrophenyl)ethanone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.